molecular formula C17H10O2 B8772746 3-(Phenylethynyl)benzofuran-5-carbaldehyde CAS No. 648449-51-8

3-(Phenylethynyl)benzofuran-5-carbaldehyde

Cat. No. B8772746
M. Wt: 246.26 g/mol
InChI Key: ALHZIMBGWLZHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07846925B2

Procedure details

In a dry flask 3-Bromo-1-benzofuran-5-carbaldehyde (1 g, 4.4 mmol) were dissolved in anhydrous THF (50 ml). To this was added under Argon Bis (triphenylphosphine) palladium(II) chloride (160 mg, 0.2 mmol), TEA (2.81 mL, 5 eq.), CuI (40 mg, 0.2 mmol) and Phenylacetylene (897 mg, 8.8 mmol). The reaction was heated at 55° C. for 2 days. The crude was filtered through celite and purified on silicagel using as eluent cyclohexan-ethyl acetate (7-3) affording 680 mg (yield: 56%)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
2.81 mL
Type
reactant
Reaction Step Two
Quantity
897 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
40 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:6]2[CH:7]=[C:8]([CH:11]=[O:12])[CH:9]=[CH:10][C:5]=2[O:4][CH:3]=1.[C:13]1([C:19]#[CH:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1COCC1.[Cu]I>[C:13]1([C:19]#[C:20][C:2]2[C:6]3[CH:7]=[C:8]([CH:11]=[O:12])[CH:9]=[CH:10][C:5]=3[O:4][CH:3]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=COC2=C1C=C(C=C2)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
TEA
Quantity
2.81 mL
Type
reactant
Smiles
Step Three
Name
Quantity
897 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Four
Name
CuI
Quantity
40 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was added under Argon Bis (triphenylphosphine) palladium(II) chloride (160 mg, 0.2 mmol)
FILTRATION
Type
FILTRATION
Details
The crude was filtered through celite
CUSTOM
Type
CUSTOM
Details
purified on silicagel
CUSTOM
Type
CUSTOM
Details
affording 680 mg (yield: 56%)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C#CC1=COC2=C1C=C(C=C2)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.